Methyl 4,6-dibromo-2,3-difluorophenylacetate

Description

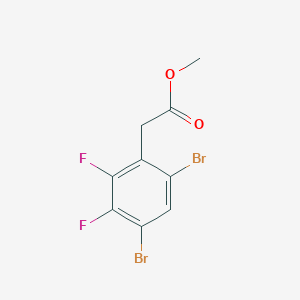

Methyl 4,6-dibromo-2,3-difluorophenylacetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine atoms at positions 4 and 6, fluorine atoms at positions 2 and 3, and a methyl ester group at the acetoxy position. This compound belongs to a family of polyhalogenated phenylacetic acid derivatives, which are of interest in organic synthesis, material science, and pharmaceutical research due to their unique electronic and steric properties imparted by halogen substituents.

Properties

IUPAC Name |

methyl 2-(4,6-dibromo-2,3-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-5(10)3-6(11)9(13)8(4)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAYATLOFZEWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1Br)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4,6-dibromo-2,3-difluorophenylacetate typically involves the esterification of 4,6-dibromo-2,3-difluorophenylacetic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4,6-dibromo-2,3-difluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or vinyl groups in the presence of palladium catalysts.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4,6-dibromo-2,3-difluorophenylacetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromo-2,3-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Differences

The compound is most closely related to halogenated phenylacetic acids and esters, differing primarily in substituent positions and functional groups. Below is a comparison of its analogs (as free acids) from recent chemical databases:

| Compound Name | CAS Number | Br Positions | F Positions | Functional Group | Structural Similarity |

|---|---|---|---|---|---|

| 2-(4,6-Dibromo-2,3-difluorophenyl)acetic acid | 1806294-17-6 | 4, 6 | 2, 3 | Carboxylic acid | 0.94 |

| 2-(3,6-Dibromo-2,4-difluorophenyl)acetic acid | 1803835-78-0 | 3, 6 | 2, 4 | Carboxylic acid | 0.94 |

| 2-(2,4-Dibromo-3,6-difluorophenyl)acetic acid | 1806305-94-1 | 2, 4 | 3, 6 | Carboxylic acid | 0.98 |

Notes:

- Similarity Scores : Calculated based on structural overlap (e.g., halogen placement, functional groups). Higher scores indicate closer resemblance to the target ester .

- Functional Group Impact : The methyl ester group in the target compound enhances lipophilicity compared to carboxylic acid analogs, influencing solubility and reactivity (e.g., slower hydrolysis kinetics) .

Substituent Position Effects

- Bromine at positions 4 and 6 (meta to each other) introduces steric bulk and polarizability, affecting intermolecular interactions .

- Comparison with 2,4-Dibromo-3,6-difluoro Analog (CAS 1806305-94-1) : The shift of bromine to position 2 reduces steric hindrance near the ester group but increases electron withdrawal, which may alter crystallization behavior or catalytic reactivity .

Physical and Chemical Properties

While direct data for the methyl ester are scarce, related compounds provide benchmarks:

- Melting Points: Brominated phenylquinones (e.g., derivatives from ) exhibit high melting points (283–285°C), suggesting that halogen density enhances crystalline stability .

- Optical Activity : Chiral analogs (e.g., dimenthoxyacetates) show specific optical rotations ([α] values ranging from -26.5° to -36.7°), indicating that halogen placement influences stereochemical outcomes in derivatives .

Biological Activity

Methyl 4,6-dibromo-2,3-difluorophenylacetate is a compound of significant interest in biomedical research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H7Br2F2O2

- Molecular Weight : 335.97 g/mol

The presence of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) increase the compound's binding affinity, which may lead to:

- Inhibition of Enzyme Activity : The compound can inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Receptor Signaling : It may alter signaling pathways that are crucial for cell survival and apoptosis.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

-

Anticancer Properties

- In a study screening various compounds for antineoplastic activity, derivatives similar to this compound demonstrated significant cytotoxic effects on leukemia cell lines (Jurkat and Ramos) with IC50 values ranging from 1.61 to 2.95 μM after 72 hours of treatment .

- The compound's derivatives were shown to induce apoptosis selectively in cancer cells while sparing normal peripheral blood mononuclear cells (PBMNCs), suggesting a favorable therapeutic index .

-

Antimicrobial Activity

- Preliminary studies indicate potential antimicrobial properties; however, detailed investigations are required to elucidate the spectrum of activity against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Model | IC50 Value (μM) | Notes |

|---|---|---|---|

| Anticancer | Jurkat Cell Line | 1.61 - 2.95 | Induces apoptosis without affecting PBMNCs |

| Antimicrobial | Various Pathogens | TBD | Further studies needed |

Case Study: Anticancer Screening

In a focused investigation on the anticancer potential of compounds similar to this compound, researchers conducted viability assays on leukemic cell lines. The study highlighted that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.